molecular formula C8H9BrOS B13604283 4-(3-Bromothiophen-2-yl)butanal

4-(3-Bromothiophen-2-yl)butanal

Cat. No.: B13604283
M. Wt: 233.13 g/mol
InChI Key: AXKHCRSOAJWUDK-UHFFFAOYSA-N
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Description

4-(3-Bromothiophen-2-yl)butanal is an organic compound with the molecular formula C8H9BrOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 3-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromothiophen-2-yl)butanal typically involves the bromination of thiophene followed by a formylation reaction. One common method is the bromination of 2-thiophenebutanal using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and formylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromothiophen-2-yl)butanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 4-(3-Bromothiophen-2-yl)butanoic acid.

    Reduction: 4-(3-Bromothiophen-2-yl)butanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophen-2-yl)butanal depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can participate in substitution reactions, while the aldehyde group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiophene ring and the bromine atom .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromothiophen-3-yl)butanal: Similar structure but with the bromine atom at a different position on the thiophene ring.

    4-(3-Chlorothiophen-2-yl)butanal: Similar structure but with a chlorine atom instead of bromine.

    4-(3-Methylthiophen-2-yl)butanal: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-(3-Bromothiophen-2-yl)butanal is unique due to the specific positioning of the bromine atom on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positioning can affect the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

4-(3-bromothiophen-2-yl)butanal

InChI

InChI=1S/C8H9BrOS/c9-7-4-6-11-8(7)3-1-2-5-10/h4-6H,1-3H2

InChI Key

AXKHCRSOAJWUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CCCC=O

Origin of Product

United States

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